Home > Products > Screening Compounds P94985 > Gastrin/CCK antagonist 1
Gastrin/CCK antagonist 1 - 162271-52-5

Gastrin/CCK antagonist 1

Catalog Number: EVT-255465
CAS Number: 162271-52-5
Molecular Formula: C₂₈H₃₂FN₅O₄
Molecular Weight: 521.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gastrin/CCK antagonist 1 is an antagonist of gastrin/CCK, used for the research of gastrointestinal disorders.
Overview

Gastrin/Cholecystokinin antagonist 1 is a compound designed to inhibit the action of gastrin and cholecystokinin, which are important gastrointestinal hormones. These hormones are involved in various physiological processes, including digestion and appetite regulation. The antagonist targets the gastrin/cholecystokinin receptors, specifically the CCK-B receptor, which plays a significant role in gastric acid secretion and gastrointestinal motility.

Source

The compound is synthesized through various chemical methods, often involving modifications to existing structures to enhance selectivity and potency against the target receptors. Research on this antagonist has been pivotal in understanding its potential therapeutic applications in treating gastrointestinal disorders.

Classification

Gastrin/Cholecystokinin antagonist 1 is classified as a non-peptide antagonist. It specifically targets the CCK-B receptor, which is one of the two main types of receptors for cholecystokinin (the other being CCK-A). This classification is significant as it differentiates it from peptide-based antagonists, which may have different pharmacokinetic properties.

Synthesis Analysis

Methods

The synthesis of Gastrin/Cholecystokinin antagonist 1 typically involves multi-step organic synthesis techniques. Key methods include:

  • Chemical Modification: The initial structure is modified to improve binding affinity and selectivity for the CCK-B receptor.
  • Reagent Selection: Various reagents are used to facilitate reactions such as alkylation, acylation, and cyclization.
  • Purification Techniques: After synthesis, compounds are purified using techniques such as chromatography to isolate the desired product.

Technical Details

For example, one method described involves the use of tritiated forms of non-peptide antagonists, allowing for detailed biological evaluation through radiolabeling techniques. The synthesis may also involve the use of specific solvents and catalysts to optimize yield and purity.

Molecular Structure Analysis

Structure

Gastrin/Cholecystokinin antagonist 1 has a complex molecular structure that includes several functional groups contributing to its activity. Its molecular formula is C28H32FN5OC_{28}H_{32}FN_5O, with a molecular weight of approximately 521.58 g/mol.

Data

The compound's structure has been analyzed using various spectroscopic methods including:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the molecular framework and confirms the presence of specific functional groups.
  • Mass Spectrometry: Used to determine molecular weight and structural integrity.
  • Infrared Spectroscopy: Helps identify functional groups based on characteristic absorption bands.
Chemical Reactions Analysis

Reactions

Gastrin/Cholecystokinin antagonist 1 undergoes several key chemical reactions during its synthesis:

  • Alkylation Reactions: Used to introduce alkyl groups that enhance lipophilicity and receptor binding.
  • Cyclization Reactions: Form cyclic structures that are crucial for biological activity.
  • Functional Group Modifications: Such as halogenation or hydroxylation to improve solubility and receptor affinity.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure optimal yields and prevent side reactions.

Mechanism of Action

Process

The mechanism of action for Gastrin/Cholecystokinin antagonist 1 involves competitive inhibition at the CCK-B receptor site. By binding to this receptor, the compound prevents the natural ligands (gastrin and cholecystokinin) from exerting their physiological effects.

Data

Studies have shown that at certain concentrations, Gastrin/Cholecystokinin antagonist 1 can effectively block receptor activation, leading to decreased gastric acid secretion and altered gastrointestinal motility. The half-maximal inhibitory concentration (IC50) values indicate its potency in inhibiting receptor activity.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH or temperature changes.
  • Reactivity: Reacts with specific nucleophiles or electrophiles depending on functional groups present.

Relevant studies have characterized these properties using standard analytical chemistry techniques.

Applications

Gastrin/Cholecystokinin antagonist 1 has several scientific uses:

  • Research on Gastrointestinal Disorders: Used in studies aimed at understanding conditions like gastritis, peptic ulcers, and pancreatitis.
  • Therapeutic Potential: Investigated for its role in reducing gastric acid secretion, thus providing potential relief in hypersecretion disorders.
  • Pharmacological Studies: Serves as a tool in pharmacology to study receptor interactions and signaling pathways associated with gastrin and cholecystokinin.
Introduction to Gastrin/CCK Antagonist 1 in Gastrointestinal and Neuroendocrine Research

Biological Context of Gastrin and Cholecystokinin (CCK) Signaling Pathways

Gastrin and cholecystokinin (CCK) are evolutionarily conserved peptide hormones that share an identical C-terminal pentapeptide amide sequence (-Gly-Trp-Met-Asp-Phe-NH₂), the minimal motif required for receptor activation [1] [10]. Despite structural homology, they exhibit distinct tissue-specific distributions and physiological functions:

  • Gastrin: Primarily secreted by gastric antral G-cells, it stimulates gastric acid secretion via histamine release from enterochromaffin-like (ECL) cells. Beyond acid regulation, it governs mucosal integrity, cell proliferation, and differentiation in the stomach and colon [1] [6].
  • CCK: Produced by intestinal I-cells, it regulates gallbladder contraction, pancreatic enzyme secretion, gut motility, and satiety. It also functions as a neurotransmitter in the central nervous system (CNS) [1] [9].

These peptides signal through two G protein-coupled receptors (GPCRs):

  • CCK1R (CCK-A receptor): Binds sulfated CCK with 500–1,000-fold higher affinity than gastrin. Predominantly expressed in the gallbladder, pancreas, and gastrointestinal smooth muscle [4] [9].
  • CCK2R (CCK-B/gastrin receptor): Equally sensitive to gastrin and CCK. Located in gastric parietal cells, ECL cells, CNS, and immune cells [1] [10].

Table 1: Key Signaling Pathways Activated by Gastrin/CCK Receptors

ReceptorG Protein CouplingDownstream PathwaysCellular Outcomes
CCK1RGq/11PLCβ → PKC/Ca²⁺; MAPK/ERKEnzyme secretion, smooth muscle contraction
CCK2RGq/11, Gs, GiPLCβ/PI3K/Akt; STAT3; β-cateninAcid secretion, cell proliferation, anti-apoptosis

Activation of these receptors triggers a network of intracellular cascades. For example, CCK2R engagement stimulates:

  • Proliferative pathways: ERK/MAPK and PI3K/Akt, promoting DNA synthesis and cell survival [1] [8].
  • Transcriptional regulators: STAT3 and β-catenin, which upregulate genes like c-Fos and cyclin D1 [8].
  • Calcium mobilization: Via phospholipase C (PLCβ), inducing histamine secretion from ECL cells [1].

Rationale for Targeting CCK1R and CCK2R in Pathophysiological Conditions

Targeting these receptors addresses multiple disease mechanisms:

Hypergastrinemia-Associated Disorders

Chronic elevation of gastrin (e.g., from proton pump inhibitor (PPI) use or Helicobacter pylori infection) drives:

  • ECL cell hyperplasia: Precursor to gastric carcinoid tumors in conditions like Zollinger-Ellison syndrome [6] [10].
  • Gastric adenocarcinoma: Hypergastrinemia increases risk by 4-fold in H. pylori-infected individuals via CCK2R-mediated mucosal proliferation [1] [6].

Oncogenic Roles

CCK2R is overexpressed in 50–90% of gastrointestinal (GI) cancers:

  • Gastric/colorectal tumors: Autocrine gastrin loops sustain cancer cell growth [1] [7].
  • Pancreatic ductal adenocarcinoma: CCK1R/CCK2R co-expression correlates with advanced stage and poor prognosis [2] [9].Antagonists block ligand-induced proliferation and induce apoptosis in preclinical models [7].

Neurological Implications

  • CCK1R modulates satiety and anxiety; antagonists were explored for obesity and panic disorders [3] [9].
  • CCK2R in the amygdala mediates panic attacks, though clinical trials with antagonists (e.g., CI-988) showed limited efficacy [3] [9].

Historical Development of CCK/Gastrin Receptor Antagonists

The quest for antagonists evolved through three phases:

First-Generation Agents (1980s)

  • Proglumide: A weak, non-selective glutaramic acid derivative (IC₅₀: CCK1R 6,000 μM; CCK2R 11,000 μM). Proof-of-concept tool but clinically inadequate due to low potency [4] [9].

Second-Generation Selective Antagonists (1990s)

Improved affinity and selectivity emerged from chemical optimization:

  • CCK1R-selective: Devazepide (L-364,718; IC₅₀: 0.08 nM for CCK1R), a benzodiazepine derivative tested for pancreatic disorders [4] [9].
  • CCK2R-selective: L-365,260 (IC₅₀: 2 nM for CCK2R) and CI-988 (IC₅₀: 1.1 nM for CCK2R), dipeptoid antagonists evaluated for anxiety and GI cancers [3] [7].

Table 2: Evolution of Key CCK/Gastrin Receptor Antagonists

Compound (Class)Receptor SelectivityIC₅₀/ Kᵢ (nM)Clinical Applications Tested
Proglumide (glutaramic acid)Non-selectiveCCK1R: 6,000,000; CCK2R: 11,000,000Acid suppression (limited efficacy)
Devazepide (benzodiazepine)CCK1R-preferringCCK1R: 0.08; CCK2R: 270,000Pancreatitis, motility disorders
L-365,260 (benzodiazepine)CCK2R-preferringCCK1R: 280,000; CCK2R: 2Anxiety, pancreatic cancer
Netazepide (YF476)CCK2R-selectiveCCK2R: 0.11Gastric carcinoids, PPI hypergastrinemia
Z-360 (benzodiazepine)CCK2R-selectiveCCK2R: 0.4Pancreatic cancer pain

Modern Clinical Candidates (2000s–Present)

  • Netazepide (YF476): Imidazole-based CCK2R antagonist (Kᵢ: 0.11 nM). In phase II trials, it reversed ECL hyperplasia in gastric carcinoid patients and normalized chromogranin A levels [6].
  • Z-360: Orally active benzodiazepine derivative. In pancreatic cancer trials, it reduced tumor growth and pain via CCK2R blockade [7] [9].
  • JB-95008 (Gastrazole): Dibenzobicyclo[2.2.2]octane derivative. Showed anti-proliferative effects in pancreatic cancer xenografts but failed in clinical efficacy trials [7] [9].

Unresolved Challenges

  • Species-specific receptor distribution: CCK1R in human pancreatic acini is nonfunctional, contradicting rodent models [4] [5].
  • Ligand bias: Some antagonists (e.g., L-365,260) exhibit inverse agonism at constitutively active CCK2R mutants [7].

Properties

CAS Number

162271-52-5

Product Name

Gastrin/CCK antagonist 1

IUPAC Name

1-[5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea

Molecular Formula

C₂₈H₃₂FN₅O₄

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C28H32FN5O4/c29-19-12-14-20(15-13-19)30-28(38)31-25-26(36)33(18-24(35)32-16-6-7-17-32)22-10-4-5-11-23(22)34(27(25)37)21-8-2-1-3-9-21/h4-5,10-15,21,25H,1-3,6-9,16-18H2,(H2,30,31,38)

InChI Key

URMOKEJAUAGZGV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.